3-(4-Bromophenyl)-2-oxopropanoic acid
CAS No.: 38712-59-3
Cat. No.: VC2319092
Molecular Formula: C9H7BrO3
Molecular Weight: 243.05 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 38712-59-3 |
|---|---|
| Molecular Formula | C9H7BrO3 |
| Molecular Weight | 243.05 g/mol |
| IUPAC Name | 3-(4-bromophenyl)-2-oxopropanoic acid |
| Standard InChI | InChI=1S/C9H7BrO3/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4H,5H2,(H,12,13) |
| Standard InChI Key | YTWLYEKOUUEZEF-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1CC(=O)C(=O)O)Br |
| Canonical SMILES | C1=CC(=CC=C1CC(=O)C(=O)O)Br |
Introduction
Chemical Structure and Properties
3-(4-Bromophenyl)-2-oxopropanoic acid has a molecular formula of C9H7BrO3 and a molecular weight of approximately 243.05 g/mol. The compound consists of a 4-bromophenyl group connected to a 2-oxopropanoic acid moiety through a methylene bridge. This structural arrangement contributes to its chemical reactivity and potential applications in various fields.
The compound's structure can be characterized by several key features:
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A para-substituted bromine atom on the phenyl ring
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A ketone (carbonyl) group adjacent to the carboxylic acid functionality
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A methylene (CH2) linker between the aromatic ring and the α-keto acid portion
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A carboxylic acid group providing acidic properties and hydrogen bonding capabilities
While specific physical data for 3-(4-Bromophenyl)-2-oxopropanoic acid is limited in the available literature, we can infer some properties based on similar compounds. α-Keto acids typically exist as pale yellow to white crystalline solids with characteristic acidic properties. The presence of the bromine atom likely influences the compound's solubility profile, making it moderately soluble in organic solvents like ethyl acetate, dichloromethane, and alcohols, while exhibiting limited solubility in water .
Chemical Reactions
3-(4-Bromophenyl)-2-oxopropanoic acid can participate in various chemical reactions due to its multiple functional groups. These reactions are significant for both synthetic applications and understanding its behavior in biological systems.
Nucleophilic Substitution Reactions
The bromine atom at the para position of the phenyl ring can undergo nucleophilic aromatic substitution reactions with various nucleophiles. While direct substitution may be challenging due to the deactivated nature of the brominated aromatic ring, metal-catalyzed coupling reactions (such as Suzuki, Stille, or Sonogashira couplings) can effectively replace the bromine with other functional groups.
Carbonyl Chemistry
The ketone functionality adjacent to the carboxylic acid group makes the compound susceptible to nucleophilic addition reactions. This α-keto acid structure can react with:
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Amines to form imines or enamines
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Hydrazines to form hydrazones
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Hydroxylamine to form oximes
Decarboxylation Reactions
α-Keto acids are known to undergo decarboxylation reactions, especially under thermal or oxidative conditions. For 3-(4-Bromophenyl)-2-oxopropanoic acid, decarboxylation would yield 4-bromoacetophenone, which is itself a useful building block in organic synthesis .
Conversion to Nitrile Oxides
Recent research has demonstrated that α-keto acids can be transformed into nitrile oxides using copper nitrate. This transformation opens avenues for the synthesis of isoxazolines and related heterocyclic compounds, which are important structural motifs in medicinal chemistry .
Applications in Organic Synthesis
3-(4-Bromophenyl)-2-oxopropanoic acid serves as a valuable building block in organic synthesis due to its multifunctional nature and reactive sites.
Heterocycle Synthesis
The compound can be utilized in the synthesis of various heterocyclic compounds, including:
| Heterocycle Type | Reaction Conditions | Potential Applications |
|---|---|---|
| Isoxazolines | Cu(NO3)2, base, solvent | Pharmaceuticals, agricultural chemicals |
| Quinolones | Cyclization with anilines | Antibiotics, antiviral agents |
| Pyrazoles | Reaction with hydrazines | Medicinal chemistry, agrochemicals |
| Oxazoles | Reaction with amides | Ligands, pharmaceutical intermediates |
Peptide Modifications
α-Keto acids can participate in peptide modification and protein cross-linking reactions, making 3-(4-Bromophenyl)-2-oxopropanoic acid potentially useful in bioconjugation chemistry and peptide research.
Building Block for Complex Molecules
Comparison with Similar Compounds
Understanding the relationship between 3-(4-Bromophenyl)-2-oxopropanoic acid and structurally similar compounds provides insights into structure-activity relationships and aids in predicting properties.
Isomeric Comparison
The position of the bromine atom on the phenyl ring significantly influences the compound's properties and reactivity. A comparison with isomeric structures is presented below:
| Compound | Bromine Position | Notable Differences |
|---|---|---|
| 3-(4-Bromophenyl)-2-oxopropanoic acid | Para (4-position) | More symmetrical electron distribution |
| 3-(3-Bromophenyl)-2-oxopropanoic acid | Meta (3-position) | Asymmetrical electron distribution, different dipole moment |
| 3-(2-Bromophenyl)-2-oxopropanoic acid | Ortho (2-position) | Potential steric effects, possibility for intramolecular interactions |
The para position of the bromine in 3-(4-Bromophenyl)-2-oxopropanoic acid likely results in distinct electronic properties compared to the meta-substituted analog, potentially affecting its reactivity in chemical transformations and biological activities.
Halogen Substitution Effects
Comparing bromo-substituted compounds with other halogen derivatives provides insights into the effect of halogen identity on properties:
| Halogen Substituent | Electronegativity | Bond Strength | Potential Impact on Properties |
|---|---|---|---|
| Bromine (Br) | Moderate | Moderate | Good balance of reactivity and stability |
| Chlorine (Cl) | Higher than Br | Stronger than Br | Potentially more stable, less reactive in substitutions |
| Fluorine (F) | Highest | Strongest | Most electronegative, affects electronic properties significantly |
| Iodine (I) | Lowest | Weakest | Most reactive in substitution reactions, less stable |
The bromine substituent in 3-(4-Bromophenyl)-2-oxopropanoic acid offers a balance between reactivity and stability, making it particularly useful in synthetic applications where controlled reactivity is desired.
Analytical Characterization
Proper characterization of 3-(4-Bromophenyl)-2-oxopropanoic acid is essential for confirming its structure and purity. While specific analytical data for this compound is limited in the provided search results, we can discuss standard characterization methods applicable to this type of compound.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy would provide valuable structural information. Expected key signals in the 1H NMR spectrum would include:
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Aromatic protons (typically 7.0-8.0 ppm)
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Methylene protons adjacent to the ketone (approximately 3.5-4.0 ppm)
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Carboxylic acid proton (broad signal, 10-13 ppm)
The 13C NMR spectrum would show distinctive signals for:
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Carbonyl carbons of the ketone and carboxylic acid (approximately 160-200 ppm)
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Aromatic carbons (120-140 ppm)
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Methylene carbon (approximately 40-45 ppm)
Mass Spectrometry
Mass spectrometry would confirm the molecular weight (approximately 243.05 g/mol) and characteristic fragmentation patterns. The presence of bromine would produce a distinctive isotopic pattern due to the natural abundance of 79Br and 81Br isotopes.
Infrared Spectroscopy
Infrared (IR) spectroscopy would reveal characteristic absorption bands:
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Carboxylic acid O-H stretch (broad, 2500-3300 cm-1)
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Carbonyl stretching frequencies for both ketone and carboxylic acid (1700-1800 cm-1)
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C-Br stretching (approximately 500-750 cm-1)
Future Research Directions
The multifunctional nature of 3-(4-Bromophenyl)-2-oxopropanoic acid suggests several promising areas for future research and development.
Structure-Activity Relationship Studies
Systematic modification of the compound's structure could yield derivatives with enhanced properties for specific applications. Potential modifications include:
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Replacement of bromine with other functional groups
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Introduction of additional substituents on the aromatic ring
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Modification of the α-keto acid moiety
Catalytic Applications
Investigation of the compound's potential as a ligand in metal-catalyzed reactions could reveal new catalytic systems for organic transformations. The multiple coordination sites (carboxylate, ketone) make it an interesting candidate for coordination chemistry studies.
Pharmaceutical Research
Further exploration of the biological activities of 3-(4-Bromophenyl)-2-oxopropanoic acid and its derivatives might uncover therapeutic applications. Areas of interest could include:
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Antimicrobial development
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Enzyme inhibition studies
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Anti-inflammatory properties
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Neuroprotective effects
Material Science Applications
The reactive nature of the compound suggests potential applications in material science, possibly as a precursor for polymers, surface modifiers, or functional materials with specific electronic or optical properties.
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